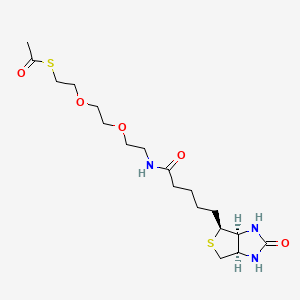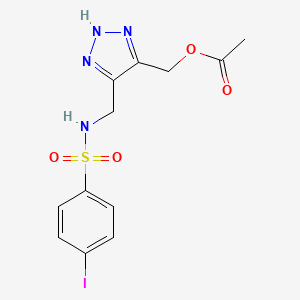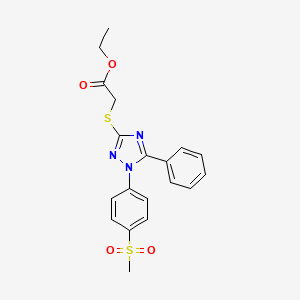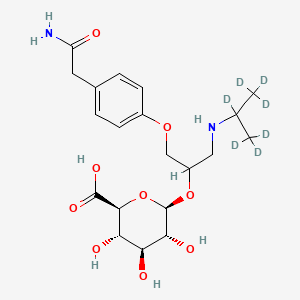
Pde4-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde4-IN-3 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are a group of compounds that inhibit the activity of the enzyme phosphodiesterase 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate. By inhibiting this enzyme, phosphodiesterase 4 inhibitors increase the levels of cyclic adenosine monophosphate within cells, leading to various physiological effects. These compounds have been investigated for their potential therapeutic applications in a range of diseases, including inflammatory diseases, respiratory diseases, and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pde4-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and ensuring compliance with regulatory standards. The industrial production process may also involve the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Pde4-IN-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Pde4-IN-3 is used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate levels.
Biology: In biological research, this compound is used to investigate the role of cyclic adenosine monophosphate in cellular signaling pathways and its impact on various physiological processes.
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating inflammatory diseases, respiratory diseases, and neurological disorders.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting phosphodiesterase 4 for the treatment of various diseases
Mecanismo De Acción
Pde4-IN-3 exerts its effects by inhibiting the activity of the enzyme phosphodiesterase 4. This inhibition leads to an increase in the levels of cyclic adenosine monophosphate within cells. Cyclic adenosine monophosphate acts as a second messenger in various cellular signaling pathways, regulating processes such as secretion, contraction, metabolism, and growth. By increasing cyclic adenosine monophosphate levels, this compound modulates the expression of genes and proteins involved in inflammation, immune response, and other physiological functions .
Comparación Con Compuestos Similares
Pde4-IN-3 is compared with other phosphodiesterase 4 inhibitors such as roflumilast, apremilast, and crisaborole. While all these compounds inhibit phosphodiesterase 4 and increase cyclic adenosine monophosphate levels, they differ in their chemical structures, selectivity, and therapeutic applications. For example:
Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.
Apremilast: Used in the treatment of psoriatic arthritis.
Crisaborole: Used in the treatment of atopic dermatitis
This compound is unique in its specific binding properties and inhibitory efficacy, making it a valuable compound for research and therapeutic applications.
Propiedades
Fórmula molecular |
C35H33FO8 |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
(E)-4-[9-[(4-fluorophenyl)methoxy]-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-6-oxopyrano[3,2-b]xanthen-5-yl]oxybut-2-enoic acid |
InChI |
InChI=1S/C35H33FO8/c1-20(2)8-13-24-30-26(18-28(33(24)40-5)42-19-21-9-11-22(36)12-10-21)43-27-17-25-23(14-15-35(3,4)44-25)34(31(27)32(30)39)41-16-6-7-29(37)38/h6-12,14-15,17-18H,13,16,19H2,1-5H3,(H,37,38)/b7-6+ |
Clave InChI |
OVSHRJGAYOZGQR-VOTSOKGWSA-N |
SMILES isomérico |
CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OC/C=C/C(=O)O)C |
SMILES canónico |
CC(=CCC1=C2C(=CC(=C1OC)OCC3=CC=C(C=C3)F)OC4=CC5=C(C=CC(O5)(C)C)C(=C4C2=O)OCC=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

